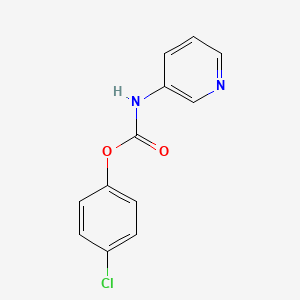

(4-chlorophenyl) N-pyridin-3-ylcarbamate

Description

(4-Chlorophenyl) N-pyridin-3-ylcarbamate is a synthetic carbamate derivative featuring a 4-chlorophenyl group linked via a carbamate bridge to a pyridin-3-yl moiety. Carbamates are widely studied for their diverse biological activities, including antifungal, insecticidal, and enzyme-inhibitory properties.

Properties

CAS No. |

401628-52-2 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

(4-chlorophenyl) N-pyridin-3-ylcarbamate |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-5-11(6-4-9)17-12(16)15-10-2-1-7-14-8-10/h1-8H,(H,15,16) |

InChI Key |

BXWZVCYGBUKJAQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Key Observations:

- Molecular Weight: The target compound is lighter (~280 g/mol) compared to pyridinone-based PYR (~350 g/mol) and Fenvalerate (419.90 g/mol), which may influence bioavailability .

- Melting Points : Pyridine derivatives in exhibit high melting points (268–287°C), suggesting strong intermolecular interactions. The carbamate group in the target compound may lower melting points compared to ester-containing Fenvalerate .

- Functional Groups : Carbamates (target compound and ) differ from esters (Fenvalerate) in hydrolytic stability, with carbamates generally being more resistant to enzymatic degradation .

Antifungal Activity:

- PYR (): Exhibits antifungal activity against C. albicans due to its pyridinone core and free -NH- group, which may facilitate hydrogen bonding with fungal targets .

- Hypothesis for Target Compound: The pyridine ring and carbamate group could mimic PYR’s interactions, but the absence of a pyridinone oxygen may reduce potency.

Insecticidal Activity:

- Fenvalerate () : Acts via sodium channel modulation in insects. The 4-chlorophenyl group enhances target affinity, while the ester group allows metabolic breakdown .

- Comparison : The target compound’s carbamate group might offer prolonged activity due to slower hydrolysis compared to Fenvalerate’s ester.

Electronic and Steric Effects:

- Carbamate : Incorporates a trifluoromethyl group on a pyrazole ring, enhancing electronegativity and steric bulk. This contrasts with the target compound’s simpler pyridine-carbamate system, which may improve solubility .

- Pyridine Derivatives (): Substituents like -NO₂ or -Br alter electronic density, affecting reactivity. The target compound’s 4-chlorophenyl group likely directs electrophilic substitution to the meta position of the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.